molecular formula C23H17ClN2O2S B4959590 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B4959590
M. Wt: 420.9 g/mol
InChI Key: ZGIOKMFCRBHHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, also known as BCTQ, is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood, but it is believed to act as a kinase inhibitor. 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR. By inhibiting these kinases, 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone could potentially prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its high purity and stability. 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This could make it difficult for researchers to design experiments that target specific pathways.

Future Directions

There are several future directions for research involving 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of research is in the development of more potent and selective kinase inhibitors. Another area of research is in the development of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone analogs that could potentially have improved efficacy and safety profiles. Finally, 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone could potentially be used in combination with other cancer therapies to improve their effectiveness.

Synthesis Methods

The synthesis of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves the reaction of 2-mercapto-N-(4-chlorophenyl)acetamide with benzyl isocyanide in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromoacetyl chloride to yield 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. This synthesis method has been optimized to produce high yields of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone with high purity.

Scientific Research Applications

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to have potential applications in various scientific research fields. One of the most promising applications is in cancer research. 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer.

properties

IUPAC Name

3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-18-12-10-17(11-13-18)21(27)15-29-23-25-20-9-5-4-8-19(20)22(28)26(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOKMFCRBHHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

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